molecular formula C13H13NO2 B6366719 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol CAS No. 1261895-74-2

2-(2-Methoxy-5-methylphenyl)pyridin-3-ol

Cat. No.: B6366719
CAS No.: 1261895-74-2
M. Wt: 215.25 g/mol
InChI Key: WUOHSBNDMMNZJI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C13H13NO2. It is a heterocyclic compound that contains both a pyridine ring and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective catalysts and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)pyridin-3-ol
  • 2-(2-Methylphenyl)pyridin-3-ol
  • 2-(2-Methoxy-5-chlorophenyl)pyridin-3-ol

Uniqueness

2-(2-Methoxy-5-methylphenyl)pyridin-3-ol is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-6-12(16-2)10(8-9)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOHSBNDMMNZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682771
Record name 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-74-2
Record name 3-Pyridinol, 2-(2-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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